3-Methyloxycarbonylphthalimide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7NO4 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
methyl 1,3-dioxoisoindole-4-carboxylate |
InChI |
InChI=1S/C10H7NO4/c1-15-10(14)6-4-2-3-5-7(6)9(13)11-8(5)12/h2-4H,1H3,(H,11,12,13) |
InChI Key |
ZIJNZTOKBYRDCX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C(=O)NC2=O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 3 Methyloxycarbonylphthalimide
Retrosynthetic Analysis of 3-Methyloxycarbonylphthalimide
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic pathway. The retrosynthetic analysis of this compound can be envisioned as follows:
The primary disconnection of the target molecule involves breaking the C-N bonds of the imide ring. This is a standard approach for phthalimide (B116566) derivatives and leads to 3-methoxycarbonylphthalic anhydride (B1165640) and a source of ammonia (B1221849) (e.g., ammonia or urea). This transformation is based on the well-established Gabriel synthesis and related methods for imide formation.
Further deconstruction of 3-methoxycarbonylphthalic anhydride involves breaking the C-O-C bond of the anhydride ring, which leads to 3-methoxycarbonylphthalic acid. This step is a simple hydrolysis or its synthetic equivalent.
The key challenge lies in the disconnection of 3-methoxycarbonylphthalic acid to simpler precursors. One plausible disconnection is at the ester group, leading to 3-carboxyphthalic acid (hemimellitic acid). However, the selective esterification of one of the three carboxylic acid groups in hemimellitic acid would be a significant challenge due to the similar reactivity of the carboxyl groups.
An alternative and more strategic disconnection of 3-methoxycarbonylphthalic acid involves a functional group interconversion (FGI) approach. For instance, the methoxycarbonyl group could be derived from a hydroxyl group, suggesting 3-hydroxyphthalic acid as a key intermediate. This leads to a more controlled and regioselective synthetic route. This retrosynthetic pathway is outlined below:
Scheme 1: Retrosynthetic Analysis of this compound
This analysis suggests that a practical forward synthesis would commence from 3-hydroxyphthalic acid.
Direct Synthetic Routes to this compound
Based on the retrosynthetic analysis, a direct synthetic route can be designed. This would involve the synthesis of the key intermediate, 3-methoxycarbonylphthalic anhydride, followed by its conversion to the final product.
Classical Organic Reaction Pathways
A plausible multi-step synthesis of this compound starting from 3-hydroxyphthalic acid would involve the following classical organic reactions:
Protection of Carboxylic Acids: The two carboxylic acid groups of 3-hydroxyphthalic acid would first need to be protected to prevent them from reacting in subsequent steps. Esterification, for example, with ethanol (B145695) in the presence of an acid catalyst, would yield the corresponding diethyl ester.
Methylation of the Hydroxyl Group: The hydroxyl group of the protected 3-hydroxyphthalic acid can then be methylated. A common method is the Williamson ether synthesis, using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base such as potassium carbonate.
Deprotection of Carboxylic Acids: Following the methylation, the protecting ester groups are removed by hydrolysis. This is typically achieved by heating with an aqueous acid or base.
Anhydride Formation: The resulting 3-methoxycarbonylphthalic acid can be converted to the corresponding anhydride by dehydration. This is commonly achieved by heating the dicarboxylic acid, often with a dehydrating agent like acetic anhydride.
Imide Formation: The final step is the reaction of 3-methoxycarbonylphthalic anhydride with a source of ammonia. Heating the anhydride with urea (B33335) or passing ammonia gas through the molten anhydride are common methods to form the phthalimide ring.
A representative reaction scheme is presented below:
Scheme 2: Plausible Classical Synthesis of this compound
Novel Reagent Development for Phthalimide Formation
While the classical approach involves high temperatures for the final imidation step, recent advancements have led to the development of milder reagents for phthalimide synthesis. These novel reagents could potentially be applied to the conversion of 3-methoxycarbonylphthalic anhydride to the target molecule.
For instance, the use of N,N'-dicyclohexylcarbodiimide (DCC) or other coupling agents can facilitate the formation of the imide bond under milder conditions. Another approach involves the use of enzyme-catalyzed reactions, which can offer high selectivity and mild reaction conditions, although this is less common for simple phthalimide synthesis.
The development of new reagents often focuses on improving yields, reducing reaction times, and avoiding harsh conditions that might be incompatible with sensitive functional groups. In the case of this compound, the ester group is relatively robust, but milder methods are always preferable for cleaner reactions and higher purity products.
Catalytic Approaches in this compound Synthesis
Catalysis plays a crucial role in modern organic synthesis by enabling efficient and selective transformations. Both homogeneous and heterogeneous catalysis could be applied to the synthesis of this compound.
Homogeneous Catalysis for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, could be employed in several steps of the synthesis. For example, in the methylation of the hydroxyl group (Williamson ether synthesis), a phase-transfer catalyst could be used to enhance the reaction rate and efficiency.
More advanced homogeneous catalysis could be envisioned in alternative synthetic routes. For instance, palladium-catalyzed cross-coupling reactions could be used to introduce the methoxycarbonyl group onto a suitably functionalized phthalic acid derivative. However, for this specific target molecule, the classical functional group manipulation approach is likely more straightforward.
In the final imidation step, certain Lewis acids can catalyze the reaction of the anhydride with an amine source, potentially lowering the required reaction temperature.
Table 1: Potential Homogeneous Catalysts in the Synthesis of this compound
| Synthetic Step | Catalyst Type | Potential Catalyst Example | Purpose |
| Methylation | Phase-Transfer Catalyst | Tetrabutylammonium bromide | Enhance reaction rate |
| Imidation | Lewis Acid | Zinc chloride | Lower reaction temperature |
Heterogeneous Catalysis for Selective Transformations
Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. In the context of synthesizing this compound, heterogeneous catalysts could be particularly useful if the synthetic route involved reduction or oxidation steps.
For example, if the synthesis started from 3-nitrophthalic acid, the reduction of the nitro group to an amine is a key step. This is often carried out using heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with hydrogen gas. These catalysts are highly efficient and can be easily removed by filtration.
While the proposed route starting from 3-hydroxyphthalic acid does not involve reduction or oxidation, the principles of heterogeneous catalysis are important to consider in the broader context of synthesizing substituted aromatic compounds.
Table 2: Potential Heterogeneous Catalysts in Alternative Synthetic Routes
| Synthetic Step (Alternative Route) | Catalyst Type | Potential Catalyst Example | Purpose |
| Nitro Group Reduction | Supported Metal Catalyst | Palladium on Carbon (Pd/C) | Selective reduction of nitro to amino group |
Sustainable Synthesis of this compound
Sustainable synthesis focuses on minimizing environmental impact through the application of green chemistry principles and innovative technologies like flow chemistry.
Green Chemistry Principles in Reaction Design
The synthesis of this compound, typically proceeding from trimellitic anhydride and an amine followed by esterification, can be redesigned to align with green chemistry principles. These principles prioritize waste prevention, atom economy, the use of safer solvents, and energy efficiency. unibo.it
Key green strategies applicable to phthalimide synthesis include:
Use of Greener Solvents: Traditional syntheses often employ hazardous organic solvents. A greener alternative involves using high-temperature, high-pressure water/ethanol mixtures. rsc.org This method leverages the changing properties of these solvents under pressure and heat to act as an effective and clean reaction medium for the condensation of phthalic acids or anhydrides with amines, often resulting in the direct crystallization of the pure product. rsc.org
Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasound can significantly reduce reaction times from hours to minutes and improve yields compared to conventional heating. hhu.de
Catalysis: Utilizing reusable catalysts, such as certain clays (B1170129) or organocatalysts, can replace stoichiometric reagents, reducing waste and allowing for easier product separation. nih.gov Metal-free catalytic systems are particularly appealing as they avoid contamination of the final product with potentially toxic metal residues. researchgate.net
Table 2: Comparison of Synthetic Methods for Phthalimide Derivatives
| Method | Solvent | Energy Source | Reaction Time | Key Advantages |
| Conventional Heating | Acetic Acid, DMF | Thermal | Hours | Established methodology |
| Microwave Irradiation | Acetic Acid, Ethanol | Microwave | Minutes | Rapid, higher yields hhu.de |
| HTHP-H₂O/EtOH | Water/Ethanol | Thermal (High P/T) | Minutes to Hours | Clean, direct crystallization rsc.org |
| Ultrasound | Ethanol | Sonication | Minutes | Energy efficient, green solvent hhu.de |
Application of Flow Chemistry for Scalable Synthesis
Flow chemistry, or continuous-flow synthesis, offers a powerful platform for the safe, efficient, and scalable production of chemical compounds like this compound. patsnap.com By performing reactions in a continuously flowing stream through a reactor, this technology provides significant advantages over traditional batch processing.
The benefits of applying flow chemistry to the synthesis of functionalized phthalimides include:
Enhanced Safety: Flow reactors contain only a small volume of the reaction mixture at any given time, which drastically reduces the risks associated with highly exothermic reactions or the handling of hazardous intermediates. nih.gov
Precise Reaction Control: The superior heat and mass transfer in microreactors allows for precise control over temperature, pressure, and residence time, leading to higher selectivity, improved yields, and fewer byproducts. patsnap.com
Scalability: Scaling up a process in flow chemistry is typically achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which avoids the complex and often unpredictable challenges of scaling up batch reactors. nih.gov
A hypothetical flow synthesis of an N-substituted this compound could involve pumping a solution of trimellitic anhydride monomethyl ester and a primary amine through a heated packed-bed reactor. The product stream would then continuously flow through a purification module, allowing for an automated and highly efficient manufacturing process. This approach is particularly valuable for producing active pharmaceutical ingredients where consistency and quality are paramount. patsnap.com
Synthetic Modifications and Derivatization of this compound
This compound serves as a versatile scaffold for further chemical modifications, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.
Introduction of Functional Groups
The structure of this compound offers several sites for derivatization. A primary transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid, which can be achieved using green biocatalytic methods as previously discussed. nih.gov This carboxylic acid group can then participate in a wide range of subsequent reactions, such as amide bond formation.
Further functionalization can be achieved through reactions on the aromatic ring, although the phthalimide and ester groups are deactivating towards electrophilic aromatic substitution. Nevertheless, under specific conditions, functional groups could be introduced.
Another key site for modification is the imide nitrogen. The Gabriel synthesis, a classic method for preparing primary amines, begins with the N-alkylation of phthalimide or its derivatives. libretexts.org An N-substituted this compound can be prepared by reacting potassium this compound with an alkyl halide.
Elaboration towards Complex Molecular Scaffolds
The phthalimide moiety is a well-established building block in medicinal chemistry and organic synthesis, often used as a protected form of a primary amine. organic-chemistry.org The true synthetic utility of this compound is realized when it is used as a precursor for more complex, bifunctional molecules.
A common synthetic route involves the Gabriel synthesis. libretexts.org An N-alkylated this compound can be treated with hydrazine, which cleaves the imide ring to release a primary amine while leaving the methoxycarbonyl group on the aromatic ring intact. This process yields a substituted aminomethyl compound and a phthalhydrazide (B32825) byproduct.
This strategy effectively uses the phthalimide group as a handle to introduce nitrogen-containing functionalities, transforming a relatively simple starting material into a more complex scaffold with orthogonal functional groups (an amine and an ester) that can be further elaborated into diverse chemical structures, including pharmaceuticals and other biologically active molecules. hhu.de
Chemical Reactivity and Mechanistic Investigations of 3 Methyloxycarbonylphthalimide
Fundamental Reaction Pathways of 3-Methyloxycarbonylphthalimide
The reactivity of this compound is primarily dictated by the interplay of two key structural features: the phthalimide (B116566) core and the methoxycarbonyl group attached to the aromatic ring. The phthalimide structure contains two electrophilic carbonyl carbons and an acidic N-H proton, while the benzene (B151609) ring can potentially undergo electrophilic substitution. The methoxycarbonyl group, being an electron-withdrawing substituent, is expected to influence the reactivity of both the imide function and the aromatic ring.
Nucleophilic Reactivity Profiles
The primary sites for nucleophilic attack in this compound are the two carbonyl carbons of the imide ring. This reactivity is a cornerstone of phthalimide chemistry, most famously demonstrated in the Gabriel synthesis of primary amines. In this type of reaction, the phthalimide nitrogen is first deprotonated by a base to form a potent nucleophile, which then attacks an electrophile.
However, the carbonyl carbons themselves are susceptible to attack by strong nucleophiles, leading to ring-opening reactions. Common nucleophiles that react with phthalimides include amines and hydroxide (B78521) ions. The reaction with amines (aminolysis) or water (hydrolysis) results in the cleavage of one of the C-N bonds of the imide ring to form a phthalamidic acid derivative.
The presence of the 3-methyloxycarbonyl group, an electron-withdrawing group, is anticipated to enhance the electrophilicity of the carbonyl carbons. By withdrawing electron density from the phthalimide ring system, this substituent makes the carbonyls more susceptible to nucleophilic attack compared to unsubstituted phthalimide.
Table 1: Predicted Susceptibility of this compound to Nucleophilic Attack
| Nucleophile | Predicted Reaction Pathway | Product Type | Influence of 3-Methyloxycarbonyl Group |
| Hydroxide (OH⁻) | Hydrolysis | 2-Carbamoyl-3-methoxycarbonylbenzoic acid | Enhanced reactivity |
| Alkoxides (RO⁻) | Alcoholysis | Ester-amide derivatives | Enhanced reactivity |
| Amines (RNH₂) | Aminolysis | N-Substituted phthalamide (B166641) derivatives | Enhanced reactivity |
Electrophilic Reactivity Profiles
Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene and its derivatives. In the case of this compound, the aromatic ring can, in principle, be attacked by electrophiles. However, the phthalimide moiety itself is a deactivating group due to the electron-withdrawing nature of the two carbonyl groups. This deactivation is further intensified by the presence of the 3-methyloxycarbonyl group, which also withdraws electron density from the ring.
Consequently, this compound is expected to be significantly less reactive towards electrophilic aromatic substitution than benzene. When such reactions do occur, the substitution pattern is directed by the existing substituents. Both the imide and the methoxycarbonyl groups are meta-directing. Therefore, electrophilic attack would be predicted to occur at the positions meta to both groups, which are the 5- and 6-positions of the phthalimide ring.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | Methyl 5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindole-4-carboxylate |
| Halogenation | Br₂/FeBr₃ | Methyl 5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindole-4-carboxylate |
| Sulfonation | SO₃/H₂SO₄ | Methyl 1,3-dioxo-5-sulfo-1,3-dihydro-2H-isoindole-4-carboxylate |
Kinetic and Thermodynamic Analysis of Reactions Involving this compound
A thorough search of the scientific literature did not yield specific kinetic or thermodynamic data for reactions involving this compound. The following sections are therefore based on general principles and data from analogous systems.
Reaction Rate Determinations
The rate of nucleophilic reactions at the carbonyl centers of this compound would be expected to follow second-order kinetics, being dependent on the concentration of both the phthalimide derivative and the nucleophile. As previously mentioned, the electron-withdrawing nature of the 3-methyloxycarbonyl group should lead to an increase in the rate constant for nucleophilic attack compared to unsubstituted phthalimide.
For electrophilic aromatic substitution, the reaction rate would be significantly slower than that of benzene. The rate-determining step is the formation of the sigma complex (arenium ion), and its energy is increased by the presence of deactivating groups. Quantitative predictions of the rate constants would require experimental studies.
Equilibrium Studies
Reactions such as the hydrolysis of the imide ring are typically thermodynamically favorable, leading to the formation of the more stable ring-opened phthalamidic acid derivative, especially under basic conditions. The equilibrium position would lie far to the side of the product.
For electrophilic aromatic substitution, the reactions are generally irreversible and proceed to completion, driven by the rearomatization of the benzene ring.
Without experimental data, it is not possible to provide specific equilibrium constants (Keq) or Gibbs free energy changes (ΔG) for reactions involving this compound.
Elucidation of Reaction Mechanisms for this compound Transformations
Identification of Key Intermediates
No information is available regarding the identification of key intermediates in the transformations of this compound.
Transition State Characterization
There are no published studies on the characterization of transition states in reactions involving this compound.
Isotope Effect Studies in Mechanistic Delineation
No literature could be found that discusses the use of isotope effect studies to delineate the reaction mechanisms of this compound.
Catalyzed Reactions of this compound
Metal-Catalyzed Transformations
Specific examples of metal-catalyzed transformations involving this compound are not documented in the available literature.
Organocatalytic Activation
There is no available research on the organocatalytic activation of this compound.
A table of mentioned chemical compounds cannot be generated as no specific compounds related to the reactivity of this compound were identified.
Exploration of Bioorthogonal Chemical Reactions with this compound Analogs
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov Researchers have explored the use of phthalimide derivatives as potential players in this field, focusing on their reactivity under physiological conditions. While direct studies on this compound in bioorthogonal applications are not extensively documented, research on analogous phthalimide structures provides valuable insights into the potential of this chemical scaffold.
One key area of investigation has been the repurposing of the phthalimide moiety as a "warhead" for bioorthogonal conjugation. rsc.orgresearchgate.net This approach leverages the reactivity of the phthalimide core with primary amines under biocompatible conditions. researchgate.net The reaction typically proceeds in an aqueous environment, a critical requirement for any bioorthogonal transformation. researchgate.net
A notable example involves the use of 4-azidophthalimide, initially employed as a photoaffinity labeling tag. rsc.org This compound has been repurposed as a post-conjugation warhead. rsc.org The underlying chemistry relies on the phthalimide–amine reaction, which allows for the conjugation of molecules like cyanine (B1664457) amines to target proteins. rsc.org A unique feature of this system is its "switchable" nature, where the initially conjugated amine can be replaced by another amine, offering a level of dynamic control. rsc.org
The general mechanism of the phthalimide-amine reaction under aqueous conditions has been a subject of study. researchgate.net For instance, the reaction of N-methylphthalimide, a simple analog, with amines like n-hexylamine has been investigated to understand the kinetics and pH dependence of this transformation. researchgate.net This provides a foundational understanding of how phthalimide-based structures might behave in a biological milieu.
The versatility of the phthalimide scaffold is further highlighted by its incorporation into more complex systems, such as fluorogenic probes. researchgate.net For example, naphthalimide tetrazines have been developed for bioorthogonal fluorogenic labeling. researchgate.net While structurally distinct from this compound, these compounds share the core imide functionality and demonstrate the adaptability of such structures for creating sophisticated tools for chemical biology. researchgate.net
The exploration of phthalimide analogs in bioorthogonal chemistry is part of a broader effort to develop new chemical tools for studying biological systems. nih.gov The principles guiding this research include the need for reactions that are fast, selective, and biocompatible. nih.gov The development of switchable and fluorogenic probes based on the phthalimide and related imide structures underscores the potential of this class of compounds in advancing the field of bioorthogonal chemistry. rsc.orgresearchgate.net
Research Findings on Phthalimide Analog Reactions
To understand the bioorthogonal potential of phthalimide derivatives, researchers have studied the reaction conditions and outcomes of model systems. The following table summarizes key findings from studies on phthalimide analog reactivity.
| Phthalimide Analog | Reactant | Reaction Conditions | Key Observation | Reference |
| 4-Azidophthalimide | Cyanine amines | Physiological conditions | Successful conjugation to target proteins after photoaffinity labeling. | rsc.org |
| N-Methylphthalimide | n-Hexylamine | Aqueous buffer | Demonstrates the feasibility of the phthalimide-amine reaction under biocompatible conditions. | researchgate.net |
| Phthalimide Warhead | Primary Amines | Physiological conditions | Enables post-conjugation and "switchable" conjugation strategies. | researchgate.net |
pH Dependence of Amine Substitution
The efficiency of the phthalimide-amine reaction is influenced by pH. Understanding this relationship is crucial for optimizing bioorthogonal conjugations in different cellular compartments, which can have varying pH environments.
| pH Level | Reaction Outcome | Implication for Bioorthogonal Chemistry | Reference |
| Varied pH conditions | The rate of amine substitution at the phthalimide warhead is pH-dependent. | Allows for tuning the reactivity of the phthalimide warhead based on the target biological environment. | researchgate.net |
Advanced Theoretical and Computational Chemistry of 3 Methyloxycarbonylphthalimide
Quantum Chemical Characterization
Quantum chemical methods are foundational in describing the intrinsic properties of a molecule.
Electronic Structure Analysis (e.g., HOMO-LUMO orbitals)
This analysis focuses on the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's stability and its electronic excitation properties. A smaller gap generally suggests higher reactivity. Without specific calculations, the HOMO-LUMO energies and the corresponding energy gap for 3-Methyloxycarbonylphthalimide remain undetermined.
Molecular Electrostatic Potential (MEP) Mapping
An MEP map is a visual tool used to understand the charge distribution of a molecule and predict how it will interact with other molecules. It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting sites of chemical reactions, including hydrogen bonding and electrophilic or nucleophilic attacks. The specific MEP map for this compound has not been published.
Density Functional Theory (DFT) Studies
DFT is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules.
Geometry Optimization and Conformational Analysis
This process involves finding the most stable three-dimensional arrangement of atoms in a molecule, i.e., the structure with the lowest energy. Conformational analysis explores different spatial arrangements (conformers) and their relative energies. For this compound, specific optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and an analysis of its stable conformers are not available in the literature.
Vibrational Frequency Analysis
Theoretical vibrational analysis, typically performed using DFT, predicts the frequencies of molecular vibrations, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. This analysis is crucial for characterizing a molecule and confirming its optimized geometry (a true minimum on the potential energy surface has no imaginary frequencies). A calculated vibrational spectrum for this compound has not been reported.
Reaction Pathway Mapping and Energy Barriers
Computational chemists can map potential reaction pathways for a molecule, identifying transition states and calculating the energy barriers associated with them. This provides a deep understanding of reaction mechanisms and kinetics. Such studies would be essential, for instance, in understanding the synthesis or degradation of this compound. However, no such reaction pathway maps or energy barrier calculations for this specific compound are currently documented.
While the methodologies for these advanced computational studies are well-established, their application to this compound has not yet been the subject of published research. As such, the detailed, data-driven article requested cannot be generated at this time. The scientific community awaits future studies that may shed light on the complex theoretical and computational chemistry of this compound.
Ab Initio and Semiempirical Methods for this compound Systems
Ab initio and semiempirical methods are foundational computational tools for investigating the electronic structure and properties of molecules. Ab initio methods derive their results directly from theoretical principles without the inclusion of experimental data, while semiempirical methods use a simplified quantum mechanical framework and parameters derived from experimental data to increase computational efficiency. researchgate.net
High-level ab initio calculations, particularly those employing Density Functional Theory (DFT), are instrumental in providing benchmark data for phthalimide (B116566) systems. These calculations can accurately predict geometric parameters, spectroscopic properties, and energetic details. For instance, studies on related phthalimide derivatives demonstrate a strong correlation between theoretically calculated structures and those determined experimentally through X-ray crystallography. nih.gov
DFT calculations, often using the B3LYP functional with basis sets like 6-31+G(d), have been successfully employed to optimize the molecular geometry of various phthalimide derivatives. nih.gov The resulting data on bond lengths, bond angles, and torsion angles serve as a reliable benchmark for understanding the molecule's three-dimensional structure. nih.gov
Below is a representative comparison of experimental and DFT-calculated geometric parameters for a related phthalimide derivative, 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione, which illustrates the accuracy of these methods. nih.gov
| Parameter | Bond | Experimental Value (Å/°) | DFT Calculated Value (Å/°) |
| Bond Length | O1–C1 | 1.208(2) | 1.239 |
| O3–C3 | 1.211(2) | 1.239 | |
| N2–C3 | 1.389(2) | 1.409 | |
| C1–C8 | 1.489(3) | 1.489 | |
| Bond Angle | C9–C3–O3 | 129.14(16) | 129.1 |
| C3–N2–C10 | 123.14(14) | 123.8 | |
| N2–C10–C11 | 111.62(18) | 112.6 | |
| Torsion Angle | N2–C10–C11–C12 | 179.44(16) | 177.174 |
This table presents data for 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione to exemplify the output of high-level ab initio calculations on phthalimide derivatives. nih.gov
These benchmark data are crucial for validating more computationally efficient methods and for developing a fundamental understanding of the structural aspects that govern the reactivity of the phthalimide scaffold.
While high-level ab initio methods provide excellent accuracy, their computational cost can be prohibitive for large-scale applications such as virtual screening of thousands of potential derivatives. Semiempirical methods, such as AM1, PM3, and those available in packages like MOPAC, offer a faster alternative by incorporating empirical parameters. researchgate.net
These methods are particularly useful for initial screenings of large libraries of compounds, for example, in drug discovery projects involving phthalimide derivatives. researchgate.net Although they are less accurate than ab initio methods, they can effectively prioritize compounds for further, more rigorous computational analysis or experimental testing. Their application would be relevant for exploring the vast chemical space of substituted 3-Methyloxycarbonylphthalimides to identify candidates with desired electronic or steric properties.
Molecular Dynamics Simulations of this compound
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their interactions with surrounding molecules like solvents or biological macromolecules.
The solvent environment can significantly influence the reactivity of a molecule by stabilizing or destabilizing reactants, transition states, and products. For phthalimide anions, studies have shown that their nucleophilic reactivity is affected by the solvent composition, for instance, in acetonitrile-methanol mixtures. The solvation patterns of the imidide ions can be characterized through kinetic and thermodynamic measurements, revealing how molecular interactions with the solvent impact reaction rates. buet.ac.bd
In computational studies, solvation effects are often modeled using implicit solvation models (like the SMD model) or by including explicit solvent molecules in the calculation. nih.govtandfonline.com These models help in understanding how the polarity and hydrogen-bonding capabilities of the solvent can alter the conformational preferences and the energy barriers of reactions involving this compound. tandfonline.com
In the solid state or in solution, this compound will engage in various intermolecular interactions that dictate its physical properties and its interactions with other molecules. MD simulations are a powerful tool to study these interactions.
In the context of drug design, MD simulations are frequently used to assess the stability of a ligand, such as a phthalimide derivative, within the binding pocket of a target protein. researchgate.netacgpubs.orgnih.gov Key metrics obtained from these simulations include:
Root Mean Square Deviation (RMSD): Indicates the stability of the ligand-protein complex over time. A stable RMSD suggests a stable binding mode. nih.gov
Root Mean Square Fluctuation (RMSF): Highlights the flexibility of different parts of the protein and ligand, showing which residues are most mobile. nih.gov
Hydrogen Bonds: The number and duration of hydrogen bonds formed between the ligand and the protein are crucial for binding affinity. researchgate.net
These simulations provide a dynamic picture of the intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking, that are critical for the molecular recognition and binding of phthalimide derivatives. researchgate.netacs.org
Computational Prediction of this compound Reactivity and Selectivity
Computational methods are invaluable for predicting the reactivity and selectivity of molecules like this compound. By analyzing the electronic structure, one can identify the most likely sites for electrophilic or nucleophilic attack.
Key computational descriptors for reactivity include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. researchgate.netacs.org
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for the prediction of where a molecule is likely to interact with other charged or polar species. nih.gov
For example, in many phthalimide derivatives, the carbonyl carbons are electrophilic sites, while the oxygen atoms and the aromatic ring can act as nucleophilic centers. The specific substitution pattern on the phthalimide ring, such as the 3-Methyloxycarbonyl group, will modulate the electron distribution and thus the reactivity of the entire molecule. DFT calculations have been used to investigate the ground-state energy landscape and electronic properties of various phthalimide derivatives, providing insights into their reactivity and the stability of different isomers.
Prediction of Reaction Outcomes and Yields via Machine Learning
The application of machine learning (ML) to predict the outcomes and yields of chemical reactions represents a significant advancement in chemical synthesis and process optimization. bohrium.comresearchgate.net These data-driven approaches leverage large datasets of known reactions to build predictive models, which can then be used to forecast the results for new, untested reactions. digitellinc.comarxiv.org
In the context of a molecule like this compound, ML models could theoretically predict the yield of its synthesis or its reactivity in subsequent transformations. An ML workflow for this purpose would typically involve:
Data Curation: Gathering a comprehensive dataset of reactions involving phthalimide derivatives or similar functional groups. This data would include reactants, reagents, catalysts, solvents, temperature, and corresponding reaction yields.
Featurization: Converting the chemical structures and reaction conditions into numerical representations (features) that an ML algorithm can process. Common methods include molecular fingerprints, graph-based representations, and quantum chemical descriptors. digitellinc.com
Model Training: Using the curated and featurized dataset to train an ML model, such as a random forest, gradient boosting machine, or neural network. researchgate.net The model learns the complex relationships between the input features and the reaction yield. nih.govmit.edu
Prediction: Once trained, the model can predict the yield for a new reaction involving this compound by inputting its corresponding features.
For instance, a hypothetical study could compare different ML models for predicting the yield of a specific reaction.
Table 1: Hypothetical Performance of Machine Learning Models for Reaction Yield Prediction (Note: This table is illustrative and not based on actual research for this compound.)
| Model Algorithm | Input Features | Mean Absolute Error (MAE) | R-squared (R²) |
| Random Forest | Molecular Fingerprints | 5.5% | 0.85 |
| Gradient Boosting | Physicochemical Descriptors | 6.2% | 0.82 |
| Neural Network | Graph Convolution | 4.8% | 0.89 |
Such models can significantly reduce the experimental effort required for reaction optimization by prioritizing conditions that are predicted to have higher yields. researchgate.net
Rational Design of Catalysts for this compound Reactions
Rational catalyst design utilizes computational methods to design and identify optimal catalysts for a specific chemical transformation, moving beyond traditional trial-and-error experimentation. This approach is grounded in understanding the reaction mechanism at a molecular level. For reactions involving this compound, such as its synthesis or derivatization, computational tools could be employed to design more efficient catalysts.
The process generally involves:
Mechanism Elucidation: Using quantum mechanics, particularly Density Functional Theory (DFT), to map out the entire reaction pathway. This includes identifying transition states and intermediates.
Descriptor Identification: Identifying key properties of the catalyst (electronic or steric) that correlate with its activity and selectivity. This "descriptor" serves as a metric for evaluating new catalyst candidates.
In Silico Screening: Computationally screening a library of potential catalyst structures by calculating the value of the identified descriptor. This allows for the rapid assessment of numerous candidates without synthesizing them.
Experimental Validation: Synthesizing and testing the most promising candidates identified through computational screening to validate the theoretical predictions.
A hypothetical research program might aim to improve a metal-catalyzed reaction involving this compound.
Table 2: Hypothetical DFT Study of Catalyst Properties for a Reaction (Note: This table is illustrative and not based on actual research for this compound.)
| Catalyst Candidate | Ligand Electronic Parameter (e.g., Tolman) | Calculated Activation Energy (kcal/mol) | Predicted Turnover Frequency (s⁻¹) |
| Catalyst A (Baseline) | 0.25 | 22.5 | 10 |
| Catalyst B (Designed) | 0.35 | 19.8 | 55 |
| Catalyst C (Designed) | 0.18 | 24.1 | 3 |
By understanding the relationship between catalyst structure and reactivity, computational chemistry provides a powerful tool for the targeted development of high-performance catalysts for specific applications.
Advanced Analytical Characterization of 3 Methyloxycarbonylphthalimide and Its Derivatives
Spectroscopic Techniques for Structural Elucidation of 3-Methyloxycarbonylphthalimide
Spectroscopy is a cornerstone in the analysis of molecular structures. By examining the interaction of electromagnetic radiation with the compound, detailed insights into its atomic and molecular composition can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a derivative, methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate, the protons on the phthalimide (B116566) ring typically appear as multiplets in the aromatic region. The chemical shifts for these aromatic protons are observed in the range of δ 7.77-7.94 ppm. The methoxy group protons (-OCH₃) characteristically present as a sharp singlet, while the chemical shifts of protons attached to the carbon backbone will vary depending on their specific chemical environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate, the carbonyl carbons of the phthalimide group are typically observed downfield, around δ 166.2 ppm. The aromatic carbons of the phthalimide ring show signals in the range of δ 123.8-134.2 ppm. The carbon of the methoxy group (-OCH₃) will have a characteristic chemical shift, and the remaining carbon signals will depend on their position within the molecular structure.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity between protons and carbons, confirming the structural assignment of this compound and its derivatives. These techniques are invaluable for unambiguously assigning all proton and carbon signals, especially in complex molecules.
| ¹H NMR Data for Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate | |
| Chemical Shift (ppm) | Multiplicity |
| 7.94–7.90 | m |
| 7.83–7.77 | m |
| 6.69 | s |
| 6.01 | s |
| 3.82 | s |
| ¹³C NMR Data for Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate | |
| Chemical Shift (ppm) | Assignment |
| 166.2 | C=O |
| 162.6 | C=O |
| 134.2 | Aromatic C |
| 131.7 | Aromatic C |
| 129.0 | Aromatic C |
| 127.9 | Aromatic C |
| 123.8 | Aromatic C |
| 52.7 | -OCH₃ |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. The carbonyl (C=O) groups of the phthalimide ring will exhibit intense stretching vibrations, typically in the region of 1700-1750 cm⁻¹. The C-N stretching of the imide will also be observable. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-O stretching of the ester group will appear in the 1000-1300 cm⁻¹ region. For a related compound, 4-(1,3-dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a,11,12b,13,14,14a,14b-tetradecahydropicene-2-carboxylate, the amide C=O stretch of the phthalimide moiety is observed at 1714 cm⁻¹ vscht.cz.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While strong in IR, the carbonyl stretching vibrations are often weaker in Raman spectra. Conversely, the symmetric vibrations of the aromatic ring in the phthalimide moiety are expected to give rise to strong Raman signals. The C-C stretching and bending vibrations within the ring system will also be active in the Raman spectrum.
| Expected IR Absorption Bands for this compound | |
| Wavenumber (cm⁻¹) | Functional Group |
| > 3000 | Aromatic C-H Stretch |
| 1700 - 1750 | Carbonyl (C=O) Stretch |
| 1000 - 1300 | C-O Stretch (Ester) |
| ~1600 | Aromatic C=C Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Organic molecules containing chromophores, such as the phthalimide group, absorb UV or visible radiation, leading to the excitation of electrons to higher energy orbitals libretexts.org.
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions within the aromatic phthalimide ring system. The position and intensity of these absorption maxima (λmax) are characteristic of the chromophore. For a derivative, 4-(1,3-dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a,11,12b,13,14,14a,14b-tetradecahydropicene-2-carboxylate, a strong absorption band is observed in the range of 228–242 nm vscht.cz. The presence of the methoxycarbonyl group may cause a slight shift in the absorption maxima compared to unsubstituted phthalimide.
| Expected UV-Vis Absorption for Phthalimide Derivatives | |
| Wavelength Range (nm) | Electronic Transition |
| 220 - 250 | π → π |
| Weaker band at longer wavelength | n → π |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. This is achieved by measuring the mass-to-charge ratio (m/z) of ions with high accuracy.
For this compound, HRMS can confirm its molecular formula by providing a highly accurate mass measurement that corresponds to the calculated exact mass. For instance, in the analysis of a related compound, methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate, the calculated mass for the protonated molecule [C₁₂H₁₃NO₃ + H]⁺ was 219.08954, and the found mass was 219.08917, confirming the elemental composition mdpi.com. This level of accuracy is instrumental in distinguishing between compounds with the same nominal mass but different elemental formulas.
Chromatographic Methods for Purity Assessment and Separation of this compound
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility, making them amenable to GC analysis.
To analyze this compound by GC, it could be converted into a more volatile derivative. The choice of derivatizing agent would depend on the functional groups present and the desired properties of the derivative. The resulting volatile derivative can then be injected into the GC, where it is separated from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. A mass spectrometer is often coupled with the GC (GC-MS) to provide structural information for the separated components.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of this compound and performing quantitative analysis. This method separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. For a compound like this compound, a reversed-phase HPLC method is typically employed, utilizing a nonpolar stationary phase (such as C18-silica) and a polar mobile phase.
The purity of this compound is determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a suitable detector, commonly a UV-Vis detector set at a wavelength where the analyte strongly absorbs. An ideal chromatogram for a pure sample would show a single, sharp, and symmetrical peak at a specific retention time. The presence of additional peaks indicates the presence of impurities. The area of each impurity peak relative to the total area of all peaks provides a quantitative measure of the purity, often expressed as a percentage.
For quantitative analysis, a calibration curve is constructed by injecting standard solutions of this compound of known concentrations and plotting the corresponding peak areas against concentration. This relationship, governed by the Beer-Lambert law, should be linear over a defined concentration range. The concentration of this compound in an unknown sample can then be determined by measuring its peak area and interpolating the concentration from the calibration curve. Method validation is crucial and involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure the reliability of the results.
A hypothetical HPLC method for the analysis of this compound is detailed in the interactive table below.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | 25 °C |
| Retention Time | ~4.5 min |
Advanced Separation Techniques (e.g., Chiral HPLC)
While standard HPLC is effective for purity and quantitative analysis, advanced techniques like Chiral HPLC are necessary for the separation of enantiomers of chiral derivatives of this compound. Enantiomers are non-superimposable mirror images of a molecule that often exhibit different pharmacological and toxicological properties. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives coated on a silica support), proteins, cyclodextrins, or synthetic chiral polymers. The choice of CSP and the mobile phase composition are critical for achieving enantiomeric resolution. Normal-phase (using nonpolar mobile phases like hexane and isopropanol) or reversed-phase conditions can be employed depending on the nature of the analyte and the CSP. The development of a chiral separation method is often empirical, involving the screening of various columns and mobile phases to find the optimal conditions for separating a specific pair of enantiomers.
The resolution factor (Rs) is a key parameter in chiral HPLC, quantifying the degree of separation between the two enantiomeric peaks. An Rs value of 1.5 or greater is generally considered to indicate baseline separation. Once a method is developed, it can be used to determine the enantiomeric purity (or enantiomeric excess, ee) of a sample.
A hypothetical example of a Chiral HPLC method for a derivative of this compound is presented in the interactive table below.
| Parameter | Value |
| Column | Chiralpak AD-H (amylose derivative) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 5 µL |
| Detection Wavelength | 230 nm |
| Column Temperature | 20 °C |
| Retention Time (Enantiomer 1) | ~6.2 min |
| Retention Time (Enantiomer 2) | ~7.1 min |
| Resolution (Rs) | > 1.5 |
X-ray Crystallography for Solid-State Structure Determination of this compound
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of this compound.
Single Crystal X-ray Diffraction
Single Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. The technique involves irradiating a single, well-ordered crystal of this compound with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded by a detector. ebi.ac.uk
The diffraction pattern is a result of the constructive interference of X-rays scattered by the electrons in the crystal lattice. By analyzing this pattern, the electron density distribution within the crystal can be calculated, which in turn reveals the precise positions of the atoms in the molecule. This allows for the determination of the molecular geometry, conformation, and packing of the molecules in the crystal lattice. The resulting structural information is typically deposited in crystallographic databases and can be visualized as three-dimensional models.
A hypothetical set of crystallographic data for this compound, as would be obtained from an SCXRD experiment, is presented in the interactive table below.
| Parameter | Hypothetical Value |
| Chemical Formula | C10H7NO4 |
| Formula Weight | 205.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.543 |
| b (Å) | 12.126 |
| c (Å) | 9.345 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 932.1 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.462 |
Powder X-ray Diffraction
Powder X-ray Diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample of this compound. mdpi.com Unlike SCXRD, which requires a single crystal, PXRD is performed on a finely ground powder containing a large number of randomly oriented microcrystals. tricliniclabs.com
In a PXRD experiment, a monochromatic X-ray beam is directed at the powdered sample, and the diffracted X-rays are detected at various angles. The resulting diffraction pattern is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern is a unique "fingerprint" of the crystalline phase of the material. tricliniclabs.com
PXRD is widely used for:
Phase Identification: By comparing the experimental diffraction pattern to a database of known patterns, the crystalline phase of this compound can be identified.
Purity Analysis: The presence of crystalline impurities will result in additional peaks in the diffraction pattern.
Polymorph Screening: Different crystalline forms (polymorphs) of a compound will produce distinct PXRD patterns. rigaku.com
Determination of Crystallinity: The presence of sharp peaks indicates a crystalline material, while a broad halo is characteristic of an amorphous solid. mdpi.com
A hypothetical PXRD peak list for a crystalline form of this compound is provided in the interactive table below.
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.2 | 8.67 | 100 |
| 15.5 | 5.71 | 45 |
| 20.4 | 4.35 | 80 |
| 22.1 | 4.02 | 65 |
| 25.8 | 3.45 | 90 |
| 28.3 | 3.15 | 50 |
Microscopic and Surface Analytical Techniques for this compound-Derived Materials
Microscopic and surface analytical techniques are essential for characterizing the morphology, topography, and microstructure of materials derived from this compound, such as polymers or composites.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a versatile technique that provides high-resolution images of the surface of a material. semanticscholar.org It works by scanning the surface with a focused beam of electrons. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the sample's surface topography, composition, and other properties.
In the context of this compound-derived materials, such as polyimides or other polymers, SEM can be used to:
Visualize Surface Morphology: SEM images reveal the surface features of the material, such as its texture, grain size, and shape. azom.com
Analyze Fracture Surfaces: Examining the fracture surface of a material after mechanical testing can provide insights into its failure mechanism. For instance, in a composite material, SEM can show how well a filler is dispersed within the polymer matrix and the quality of the adhesion between the filler and the matrix. rsc.orgnih.gov
Characterize Porosity: For porous materials, SEM can be used to visualize the size, shape, and distribution of pores.
Particle Size Analysis: In the case of powdered or particulate materials, SEM can be used to determine the size and shape distribution of the particles.
The following interactive table presents hypothetical observations from an SEM analysis of a composite material containing a filler dispersed in a polyimide matrix derived from this compound.
| Feature | Observation |
| Matrix Surface | Smooth and homogeneous, with some minor processing-related striations. |
| Filler Dispersion | Generally good dispersion of filler particles throughout the matrix, with some small agglomerates observed. |
| Filler-Matrix Interface | Good adhesion between the filler particles and the polymer matrix, with no significant voids or delamination. |
| Fracture Surface | Evidence of ductile fracture in the polymer matrix, with filler particles pulled out from the matrix, indicating effective load transfer. |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology and structure of materials at the nanoscale. While direct TEM analysis of individual small molecules like this compound is not common, it is an invaluable tool for studying the morphology of self-assembled structures, polymers, and nanocomposites derived from or incorporating this molecule.
Detailed Research Findings:
For phthalimide-containing polymers, TEM provides critical information about their solid-state morphology. The contrast in TEM images can reveal the distribution of different phases, the presence of crystalline domains within an amorphous matrix, and the dispersion of any incorporated nanoparticles azooptics.comrsc.org. For example, in the study of phthalimide-based polymer nanocomposites, TEM can be used to observe the size, shape, and distribution of the nanofillers, which is essential for understanding the mechanical and thermal properties of the material diva-portal.org.
Table 1: Application of TEM in the Analysis of Phthalimide-Related Materials
| Application Area | Information Obtained | Example Reference Analogy |
| Self-Assembled Nanostructures | Morphology (nanofibers, sheets, etc.), packing, and dynamic processes in solution. | Cryo-TEM of self-assembling peptide amphiphiles researchgate.net. |
| Polymer Morphology | Phase separation, crystalline domains, and nanocomposite structure. | TEM of polymer thin films to visualize internal structures azooptics.comrsc.org. |
| Nanoparticle Characterization | Size, shape, and aggregation state of nanoparticles functionalized with phthalimide derivatives. | TEM of gold nanoparticles to observe self-assembly researchgate.net. |
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface. It is particularly useful for characterizing thin films, monolayers, and the surface morphology of bulk materials at the nanoscale.
Detailed Research Findings:
AFM is extensively used to study the surface topography of thin films of phthalimide-containing polymers and self-assembled monolayers of phthalimide derivatives. For instance, in the characterization of spin-coated polyimide films, AFM can reveal the root-mean-square roughness of the surface with sub-nanometer precision researchgate.net. This information is critical for applications where a smooth and uniform surface is required, such as in electronic devices.
Furthermore, AFM can be used to visualize the formation of self-assembled monolayers of phthalimide derivatives on various substrates researchgate.netcapes.gov.br. By analyzing the height and lateral dimensions of the features on the surface, researchers can deduce the orientation and packing of the molecules within the monolayer. While specific AFM studies on this compound are not prevalent, the technique's applicability is demonstrated by studies on similar organic thin films, where AFM has been used to characterize film structure, including roughness, defects, and crystalline phases researchgate.netspectraresearch.comaps.orgoxinst.com.
Table 2: Surface Roughness Parameters of Thin Films Determined by AFM
| Material | Deposition Method | Average Roughness (Ra) | Root-Mean-Square Roughness (Rq) | Reference Analogy |
| Polyimide Film | Spin-coating | ~0.15 nm | - | researchgate.net |
| Tribenzopentaphene Derivative | Spin-coating | ~1 nm to ~23 nm | - | researchgate.net |
| Zinc Aluminum Oxide Film | Sputtering | 14.52 nm to 25.07 nm | - | mdpi.com |
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material's surface ingentaconnect.comnih.gov.
Detailed Research Findings:
XPS is a powerful tool for the surface analysis of materials functionalized with this compound or its derivatives. It can confirm the presence of the phthalimide moiety on a surface and provide detailed information about the chemical environment of the constituent atoms, particularly nitrogen and carbon.
The N 1s core-level spectrum is particularly informative for identifying the phthalimide group. The binding energy of the N 1s electron in an imide is distinct from other nitrogen-containing functional groups like amines or nitriles nih.govfrontiersin.orgtudelft.nl. For nitrogen-containing aromatic polymers such as polyimides, characteristic N 1s peaks can be observed, sometimes accompanied by shake-up satellite features researchgate.net.
High-resolution C 1s and O 1s spectra can be used to identify the carbonyl and ester functionalities within the this compound molecule. The carbonyl carbons and oxygens will have characteristic binding energies that are shifted to higher values compared to hydrocarbon C-C and C-H bonds due to the electronegative oxygen atoms researchgate.netresearchgate.netcaltech.eduosti.gov. While specific XPS data for this compound is not widely published, analysis of similar structures allows for the prediction of expected binding energies.
Table 3: Typical Binding Energies of Relevant Functional Groups in XPS
| Functional Group | Atom | Approximate Binding Energy (eV) | Reference Analogy |
| Imide (C-N-C) | N 1s | ~400.5 eV | nih.gov |
| Carbonyl (C=O) | C 1s | ~288.0 - 289.0 eV | |
| Ester (O-C=O) | C 1s | ~289.0 eV | researchgate.net |
| Ester (C-O-C) | C 1s | ~286.5 eV | |
| Aromatic C-C/C-H | C 1s | ~284.8 eV |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex mixtures containing this compound and its derivatives. These techniques provide both qualitative and quantitative information with high sensitivity and specificity nih.govijfmr.com.
Detailed Research Findings:
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For phthalimide derivatives, GC-MS can be used for identification and quantification. The fragmentation patterns observed in the mass spectrum provide valuable structural information. For phthalate esters, common fragmentation pathways include the formation of a characteristic ion at m/z 149, which corresponds to the protonated phthalic anhydride (B1165640) fragment ingentaconnect.comnih.gov. While the specific fragmentation of this compound would need to be determined experimentally, it is expected to exhibit fragmentation patterns related to the phthalimide core and the methoxycarbonyl group.
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC. LC-MS/MS methods have been developed for the quantification of phthalimide and its metabolites in various matrices researchgate.net. The use of tandem mass spectrometry allows for highly selective and sensitive detection through selected reaction monitoring (SRM). The fragmentation of the precursor ion provides structural confirmation. For phthalate metabolites, diagnostic fragmentation pathways have been elucidated, which can aid in the identification of unknown related compounds nih.gov.
Table 4: Common Hyphenated Techniques for Phthalimide Derivative Analysis
| Technique | Separation Principle | Detection Principle | Key Information Obtained | Reference Analogy |
| GC-MS | Volatility and column interaction | Mass-to-charge ratio of fragment ions | Molecular weight and structural fragmentation patterns. | ingentaconnect.comnih.gov |
| LC-MS/MS | Polarity and column interaction | Precursor and product ion mass-to-charge ratios | Molecular weight, structural fragmentation, and quantification. | researchgate.netnih.gov |
Applications and Materials Chemistry Involving 3 Methyloxycarbonylphthalimide
3-Methyloxycarbonylphthalimide as a Versatile Building Block in Organic Synthesis
While phthalimide (B116566) and its simpler derivatives are foundational in organic synthesis, the specific use of this compound as a key building block is not extensively documented.
Precursor for Complex Natural Products Synthesis
There is a lack of available scientific literature detailing the application of this compound as a direct precursor in the total synthesis of complex natural products. Synthetic chemists often employ a variety of starting materials and intermediates, but this particular compound does not appear to be a commonly chosen one for this purpose.
Intermediate for Chemical Precursors
The potential for this compound to act as an intermediate in the synthesis of other chemical precursors is plausible due to its functional groups. The phthalimide core and the ester can be chemically modified. For instance, hydrolysis of the ester to a carboxylic acid would provide a different reactive handle, and reactions at the imide nitrogen are also possible. However, specific examples of its use to generate widely used chemical precursors are not prominent in the available research.
Integration of this compound into Functional Organic Molecules
The incorporation of phthalimide moieties into functional organic materials is a known strategy to impart specific electronic or structural properties. However, the role of this compound in this area appears to be minimal.
Design of Optoelectronic Materials
Phthalimide derivatives have been explored for their potential in optoelectronic applications due to their electron-accepting properties and thermal stability. These characteristics are desirable for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Despite this, there are no specific, detailed research findings that highlight the design and performance of optoelectronic materials derived directly from this compound.
Development of Molecular Probes for Chemical Research
Molecular probes are essential tools in chemical biology for sensing and imaging. While various heterocyclic compounds form the core of many fluorescent probes, there is no readily available information on the development and application of molecular probes based on the this compound scaffold for specific research purposes.
Polymer Chemistry and Materials Science Applications of this compound Derivatives
The incorporation of phthalimide units into polymer backbones can enhance thermal stability and introduce desirable electronic properties. Polyimides, for example, are a class of high-performance polymers known for their robustness. However, the specific use of this compound derivatives in polymer chemistry and materials science is not a well-documented area of research. The scientific literature lacks detailed studies on the synthesis and characterization of polymers derived from this specific monomer.
Monomer in Polymerization Reactions
A comprehensive search of scientific literature and chemical databases did not yield any specific studies or data detailing the use of this compound as a monomer in polymerization reactions. While the phthalimide moiety is present in some polymers, research explicitly describing the polymerization of this particular monomer, including reaction conditions, resulting polymer structures, or properties, is not publicly available. Therefore, no data tables on its polymerization behavior can be provided.
Modification of Polymer Properties
There is no available research in the reviewed scientific literature that describes the use of this compound for the modification of polymer properties. Scientific studies detailing its application as an additive, comonomer, or surface modifier to alter the physical, chemical, or mechanical properties of existing polymers have not been found. Consequently, there are no detailed research findings or data tables to present on this topic.
Contributions of this compound to Catalysis Research
Ligand Design for Metal Catalysts
An extensive review of the literature on ligand design for metal catalysts did not reveal any specific instances where this compound has been utilized as a ligand or a precursor for the synthesis of ligands. The design of ancillary ligands is a significant area of research in inorganic and organometallic chemistry, aiming to modify the properties of metal complexes for various catalytic applications. miamioh.eduwiley.com However, the role of this compound in this context is not documented in the available scientific record.
Organocatalyst Scaffolds
Sustainable Chemistry Applications Derived from this compound
Sustainable or "green" chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. mdpi.compfizer.com While there is a broad interest in developing more sustainable synthetic methods in the pharmaceutical and chemical industries, acsgcipr.org a review of the literature indicates no specific sustainable chemistry applications that have been derived from or utilize this compound. There are no documented green synthesis routes employing this compound or its derivatives that are reported in the available scientific literature.
Future Perspectives and Emerging Research Avenues for 3 Methyloxycarbonylphthalimide
Exploration of Uncharted Reactivity Modes
While the classical reactivity of phthalimides is well-established, future research is poised to explore more sophisticated and uncharted reaction pathways for 3-Methyloxycarbonylphthalimide. The focus will likely shift from traditional transformations to novel catalytic systems that can unlock new synthetic possibilities.
One promising avenue is the engagement of the phthalimide (B116566) scaffold in radical chemistry. Inspired by the extensive research on N-(acyloxy)phthalimides (NHPI esters), which are precursors to carbon- and nitrogen-centered radicals via single electron transfer (SET) processes, similar strategies could be developed for this compound. acs.org Such approaches could enable previously inaccessible C-H functionalization on the aromatic ring or novel coupling reactions, using the phthalimide core to direct the reactivity. For instance, organocatalytic strategies involving boryl radicals have been successfully used for the decarboxylative alkylation of N-hydroxyphthalimide esters, a metal-free method that could be adapted for derivatives of this compound. rsc.org
Furthermore, advanced metal-catalyzed reactions represent a significant area for exploration. Palladium-catalyzed cycloaddition reactions, for example, have been used to construct N-substituted phthalimides from simple precursors. rsc.org Future work could investigate the potential of the this compound core to participate as a building block in complex, multicomponent reactions or cascade annulations to rapidly build molecular complexity. acs.org Exploring its coordination chemistry could also lead to new catalysts or functional materials where the phthalimide derivative acts as a ligand.
Development of Advanced Machine Learning Models for Prediction and Design
The integration of computational tools, particularly machine learning (ML), is set to revolutionize the way molecules like this compound are studied and utilized. nih.gov ML models can analyze vast datasets to predict molecular properties, reaction outcomes, and biological activities, thereby accelerating the discovery and design of new functional compounds. semanticscholar.org
For phthalimide derivatives, computational methods are already being used to predict therapeutic potential. nih.gov Studies have employed Density Functional Theory (DFT) calculations and molecular docking to screen N-substituted phthalimides as potential inhibitors of specific biological pathways, such as the TGF-β pathway in cancer. mdpi.comresearchgate.net These in silico approaches help prioritize which derivatives to synthesize, saving significant time and resources. mdpi.com
In the future, bespoke ML models could be trained specifically on data related to this compound and its analogues. These models could predict a wide range of characteristics, from fundamental physicochemical properties (solubility, lipophilicity) to complex biological activities (e.g., ADMET properties - absorption, distribution, metabolism, excretion, and toxicity). nih.govnih.gov Such predictive power would be invaluable for designing novel molecules for applications in drug discovery, where the phthalimide scaffold is a key component of important drugs like lenalidomide (B1683929) and apremilast. nih.govrsc.org
| Property Predicted | Potential ML/Computational Method | Application Area | Reference Example on Phthalimides |
| Binding Affinity to Protein Target | Molecular Docking, QSAR | Drug Design, Therapeutics | Prediction of ALK5 Inhibition mdpi.comresearchgate.net |
| ADMET Profile | Graph Neural Networks (GNNs) | Drug Development | TPD Property Prediction nih.gov |
| Reaction Yield Optimization | Random Forest, D-MPNN | Chemical Synthesis | General Reaction Prediction semanticscholar.org |
| Spectroscopic Properties | DFT Calculations | Materials Science | Analysis of Electronic Structure mdpi.com |
| Solubility | Ensemble-based Models | Formulation, Process Chemistry | General Molecular Property Prediction semanticscholar.org |
This table illustrates potential applications of machine learning and computational models for this compound, based on established methods for related molecules.
Integration of this compound in Supramolecular Assemblies
Supramolecular chemistry, which focuses on systems held together by non-covalent interactions, offers a powerful paradigm for creating complex, functional architectures from molecular building blocks. thieme-connect.de The inherent properties of the this compound scaffold—its aromaticity, planarity, and polarized carbonyl groups—make it an excellent candidate for integration into such assemblies.
The phthalimide moiety is known to participate in various supramolecular interactions, including π-π stacking and n-π interactions. mdpi.com These forces can be harnessed to direct the self-assembly of this compound into ordered structures like fibers, sheets, or gels. rsc.orgresearchgate.net Research on other functionalized phthalimides has demonstrated this potential; for instance, an adamantane-substituted phthalimide was specifically designed as a scaffold for host-guest interactions with macrocycles like cyclodextrins. semanticscholar.orgmdpi.com This highlights a pathway for using this compound in the construction of molecular sensors or responsive materials where guest binding alters the assembly's properties. semanticscholar.org
Future research could focus on designing and synthesizing derivatives of this compound that are programmed for specific self-assembly behaviors. By strategically modifying the molecule, it could be used as a key component in:
Supramolecular Polymers and Gels: Creating soft materials with tunable properties like self-healing or stimulus-responsiveness. rsc.org
Host-Guest Systems: Developing receptors for molecular recognition and sensing applications. nih.gov
Organic Electronics: Assembling into ordered π-stacked arrays for use in electrochromic materials or organic semiconductors. nih.gov
Advancements in Green and Sustainable Synthetic Protocols
The chemical industry's growing emphasis on sustainability necessitates the development of greener synthetic routes for important chemical building blocks, including this compound. Future research will focus on replacing traditional synthetic methods, which often rely on harsh conditions and stoichiometric reagents, with more environmentally benign alternatives.
Several promising green strategies have been reported for the synthesis of the broader phthalimide class. One approach involves the use of alternative solvent systems. For example, N-substituted phthalimides have been synthesized in ionic liquids, which can act as both the solvent and catalyst and are often recyclable. rsc.org Another method utilizes high-temperature, high-pressure mixtures of water and ethanol (B145695) as a clean reaction medium, leading to the crystalline product directly upon cooling. researchgate.net Solvent-free methods, such as the N-alkylation of phthalimide catalyzed by basic ionic liquids, represent another significant advance. colab.ws
Catalysis is at the heart of green chemistry, and future protocols will likely leverage novel catalysts. This includes the development of metal-free catalytic systems that use oxygen from the air as the sole oxidant or enzymatic methods, such as the use of immobilized lipase (B570770) for the selective hydrolysis of phthalimide-derived esters. rsc.orgnih.gov These approaches not only reduce waste but can also offer higher selectivity and milder reaction conditions compared to conventional methods.
| Green Chemistry Approach | Catalyst/Medium | Key Advantages | Reference for Phthalimides |
| Alternative Solvents | Ionic Liquid | Recyclable, can act as catalyst | Alper and Cao (2010) rsc.org |
| Clean Reaction Media | High-Temp. H2O/EtOH | Avoids organic solvents, simple workup | B. I. Gorokhovik (2025) researchgate.net |
| Solvent-Free Reaction | Basic Ionic Liquid | Eliminates solvent waste, high efficiency | Le et al. (2011) colab.ws |
| Biocatalysis | Immobilized Lipase | High selectivity, mild conditions, biodegradable | G. F. Z. da Silva (2007) nih.gov |
| Green Oxidants | O2 / Metal-free | Uses air as oxidant, avoids hazardous reagents | D. S. Wang (2024) rsc.org |
This table summarizes emerging green synthetic protocols applicable to the synthesis of phthalimide derivatives.
Challenges in Scale-Up and Industrial Relevance of this compound Chemistry
Transitioning a chemical process from the laboratory bench to an industrial scale is a complex endeavor fraught with challenges that can impact economic viability and safety. neulandlabs.com For this compound, these challenges would be multifaceted, encompassing both the inherent difficulties of phthalimide production and specific issues related to its functionalization.
Historically, the large-scale production of the parent phthalimide from phthalic anhydride (B1165640) and ammonia (B1221849) has faced issues such as achieving high, consistent yields and managing the sublimation of unreacted phthalic anhydride, which can lead to blockages and product loss. google.comgoogle.com These processes often require high temperatures and large excesses of ammonia to drive the reaction to completion, adding to operational costs and waste streams. google.com
For a substituted derivative like this compound, additional challenges arise:
Reaction Control: Scale-dependent factors like heat and mass transfer become critical. Poor mixing or inefficient cooling in large reactors can lead to temperature gradients, promoting side reactions and increasing impurity levels. neulandlabs.com
Impurity Profile: The presence of the methoxycarbonyl group introduces the risk of side reactions such as hydrolysis or transesterification, especially under the harsh conditions typical of some phthalimide syntheses. These impurities can be difficult to remove, complicating downstream processing and purification.
Safety Hazards: The potential for runaway reactions must be thoroughly assessed. Understanding the reaction's thermal hazards is crucial for designing safe industrial processes. neulandlabs.com
Raw Material Cost and Availability: The industrial relevance will depend on the cost-effective sourcing of the starting material, likely 3-carboxyphthalic anhydride or a related precursor.
Overcoming these hurdles will require dedicated process chemistry research to develop a robust, safe, and economical manufacturing route, likely leveraging the green and sustainable protocols discussed previously.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for 3-Methyloxycarbonylphthalimide to achieve high yield and purity?
- Methodological Answer : Synthesis should involve refluxing phthalic anhydride derivatives with methyl chloroformate under inert conditions, using catalysts like DMAP. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity. Characterization requires melting point analysis, -NMR (to confirm methyl ester integration at δ 3.8–4.0 ppm), -NMR (carbonyl peaks at ~165–170 ppm), and FT-IR (C=O stretch at ~1750 cm). Yield optimization may require iterative adjustments to stoichiometry and reaction time .
Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer : A combination of - and -NMR resolves structural confirmation, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%). Mass spectrometry (ESI-MS) verifies molecular ion peaks [M+H]. For reproducibility, cross-validate spectral data with literature or computational predictions (e.g., ChemDraw simulations). Document retention times and spectral artifacts to avoid misinterpretation .
Advanced Research Questions
Q. How can solvent effects on the reactivity of this compound be systematically investigated?
- Methodological Answer : Design kinetic experiments in polar (DMSO, DMF) vs. nonpolar (toluene, THF) solvents. Monitor reaction progress via HPLC at fixed intervals. Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡). Include control experiments to rule out solvent decomposition. Statistical tools (e.g., ANOVA) should compare rate constants across solvent systems .
Q. What strategies resolve contradictions in reported catalytic activities of this compound across studies?
- Methodological Answer : Replicate conflicting studies under identical conditions (temperature, catalyst loading). Use X-ray crystallography or DFT calculations to probe electronic/steric effects. Evaluate batch-to-batch purity via elemental analysis. Publish raw data (e.g., reaction yields, NMR spectra) in supplementary materials to enable peer validation .
Q. How should pharmacological assays for this compound be structured to ensure robust bioactivity data?
- Methodological Answer : Employ dose-response assays (e.g., enzyme inhibition IC) with positive/negative controls. Use triplicate measurements and standardized cell lines (e.g., HEK293). Express bioactivity in molar units (μM) and validate via statistical tests (e.g., Student’s t-test). Include cytotoxicity assays (MTT protocol) to distinguish therapeutic vs. toxic effects .
Data Analysis & Reproducibility
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
- Methodological Answer : Document reagent sources (e.g., Sigma-Aldrich, ≥99% purity), solvent drying methods (molecular sieves), and equipment calibration (e.g., NMR shimming). Publish detailed step-by-step procedures, including failure cases (e.g., side products from excess reagent). Use digital notebooks for real-time data logging .
Q. What statistical approaches are recommended for analyzing variability in spectroscopic data?
- Methodological Answer : Apply principal component analysis (PCA) to NMR datasets to identify outliers. Use RSD (relative standard deviation) for HPLC peak area consistency. For mass spec, compare isotopic patterns with theoretical simulations (e.g., MestReNova). Report confidence intervals for key spectral assignments .
Ethical & Reporting Standards
Q. How should conflicting bioactivity data for this compound be addressed in publications?
- Methodological Answer : Disclose all data, including negative results, in supplementary materials. Discuss potential sources of discrepancy (e.g., assay sensitivity, compound stability). Cite prior studies transparently, avoiding selective referencing. Follow CONSORT or ARRIVE guidelines for experimental reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
